molecular formula C7H10ClN3O2 B15321826 6-(Azetidin-3-yl)pyrimidine-2,4-diolhydrochloride

6-(Azetidin-3-yl)pyrimidine-2,4-diolhydrochloride

Cat. No.: B15321826
M. Wt: 203.62 g/mol
InChI Key: UOPVQPUZCTUAOE-UHFFFAOYSA-N
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Description

6-(Azetidin-3-yl)pyrimidine-2,4-diolhydrochloride is a compound that features a pyrimidine ring substituted with an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Azetidin-3-yl)pyrimidine-2,4-diolhydrochloride typically involves the reaction of pyrimidine derivatives with azetidine. One common method includes the use of pyrimidine-2,4-diol as a starting material, which undergoes nucleophilic substitution with azetidine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Azetidin-3-yl)pyrimidine-2,4-diolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the azetidine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(Azetidin-3-yl)pyrimidine-2,4-diolhydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Azetidin-3-yl)pyrimidine-2,4-diolhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

    Azetidine derivatives: These compounds share the azetidine moiety and exhibit similar chemical properties.

    Pyrimidine derivatives: Compounds with a pyrimidine ring structure, such as cytosine and thymine, have comparable chemical behavior.

Uniqueness: 6-(Azetidin-3-yl)pyrimidine-2,4-diolhydrochloride is unique due to the combination of the azetidine and pyrimidine structures, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

6-(azetidin-3-yl)-1H-pyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c11-6-1-5(4-2-8-3-4)9-7(12)10-6;/h1,4,8H,2-3H2,(H2,9,10,11,12);1H

InChI Key

UOPVQPUZCTUAOE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=O)NC(=O)N2.Cl

Origin of Product

United States

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